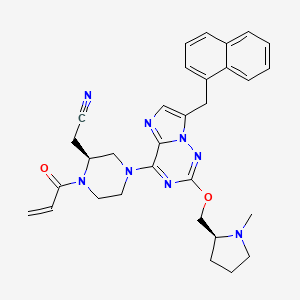

KRAS G12C inhibitor 50

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C31H34N8O2 |

|---|---|

Molecular Weight |

550.7 g/mol |

IUPAC Name |

2-[(2S)-4-[2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-7-(naphthalen-1-ylmethyl)imidazo[2,1-f][1,2,4]triazin-4-yl]-1-prop-2-enoylpiperazin-2-yl]acetonitrile |

InChI |

InChI=1S/C31H34N8O2/c1-3-28(40)38-17-16-37(20-24(38)13-14-32)30-29-33-19-26(18-23-10-6-9-22-8-4-5-12-27(22)23)39(29)35-31(34-30)41-21-25-11-7-15-36(25)2/h3-6,8-10,12,19,24-25H,1,7,11,13,15-18,20-21H2,2H3/t24-,25-/m0/s1 |

InChI Key |

OMJLVKOHXNQCJC-DQEYMECFSA-N |

Isomeric SMILES |

CN1CCC[C@H]1COC2=NN3C(=CN=C3C(=N2)N4CCN([C@H](C4)CC#N)C(=O)C=C)CC5=CC=CC6=CC=CC=C65 |

Canonical SMILES |

CN1CCCC1COC2=NN3C(=CN=C3C(=N2)N4CCN(C(C4)CC#N)C(=O)C=C)CC5=CC=CC6=CC=CC=C65 |

Origin of Product |

United States |

Foundational & Exploratory

The Evolving Landscape of KRAS G12C Inhibitors: A Deep Dive into Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals

The KRAS protein, a linchpin in cellular signaling pathways, has long been considered an "undruggable" target in oncology. However, the discovery of a druggable pocket in the G12C mutant of KRAS has ignited a new era in targeted cancer therapy. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of KRAS G12C inhibitors, offering a comprehensive resource for professionals in the field. We will delve into the core chemical scaffolds, the impact of specific structural modifications on potency and selectivity, and the key experimental methodologies used to evaluate these groundbreaking compounds.

The KRAS G12C Challenge and the Dawn of Covalent Inhibition

The KRAS protein functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state. The G12C mutation, where glycine is replaced by cysteine at codon 12, impairs the ability of KRAS to hydrolyze GTP, leading to its constitutive activation and uncontrolled cell proliferation. The breakthrough in targeting KRAS G12C came with the development of covalent inhibitors that irreversibly bind to the mutant cysteine residue (Cys12). These inhibitors exploit a shallow pocket, termed the Switch-II pocket (S-IIP), which is accessible in the inactive, GDP-bound state of KRAS G12C. By covalently modifying Cys12, these inhibitors lock the protein in its inactive conformation, thereby blocking downstream signaling.

Core Scaffolds and Structure-Activity Relationships

The development of potent and selective KRAS G12C inhibitors has been a journey of meticulous medicinal chemistry efforts, with several distinct chemical scaffolds emerging as promising starting points.

The Quinazoline and Pyridopyrimidine Cores: Sotorasib and Adagrasib

Two of the most prominent examples of KRAS G12C inhibitors, Sotorasib (AMG 510) and Adagrasib (MRTX849), are built upon pyridopyrimidine and quinazoline cores, respectively. The SAR studies for these molecules have revealed key interactions that drive their potency.

-

The Acrylamide Warhead: A crucial feature of these covalent inhibitors is the electrophilic acrylamide group, which forms an irreversible covalent bond with the thiol of the Cys12 residue.

-

The Switch-II Pocket Binders: The core heterocyclic systems, such as the quinazoline in Adagrasib, are designed to occupy the S-IIP, forming critical non-covalent interactions with residues like His95, Tyr96, and Gln99. The optimization of these interactions has been a key focus of SAR studies to enhance binding affinity.

-

Solvent-Exposed Regions: Modifications in the solvent-exposed regions of the inhibitors have been explored to improve pharmacokinetic properties such as solubility and cell permeability, without compromising target engagement.

Emerging Scaffolds and Novel Interactions

Beyond the pioneering scaffolds of Sotorasib and Adagrasib, ongoing research has identified novel chemical series with distinct interaction patterns within the KRAS G12C binding site. These efforts aim to improve upon existing inhibitors by enhancing potency, selectivity, and overcoming potential resistance mechanisms.

One such approach involves fragment-based screening to identify new binding pockets on the KRAS G12C surface. These studies have revealed that the protein possesses a higher level of plasticity than previously thought, opening up new avenues for allosteric inhibitor design.

Quantitative Structure-Activity Relationship Data

The following tables summarize the quantitative SAR data for representative KRAS G12C inhibitors from different chemical series. The data highlights how modifications to the chemical structure impact biochemical potency (inhibition of KRAS G12C) and cellular activity (inhibition of downstream signaling and cell proliferation).

| Compound | Core Scaffold | Modification | KRAS G12C Biochemical IC50 (nM) | p-ERK Inhibition IC50 (nM) | Cell Viability IC50 (nM) | Reference |

| Sotorasib (AMG 510) | Pyridopyrimidine | - | - | 130 | - | |

| Adagrasib (MRTX849) | Quinazoline | - | - | - | 4.7 | |

| Compound 1 | Tetrahydropyridopyrimidine | Initial Hit | - | - | - | |

| Compound 2 | Tetrahydropyridopyrimidine | 5-methylindazole | - | Increased | Increased | |

| Compound 5 | Tetrahydropyridopyrimidine | 5-trifluoromethylindazole | - | Decreased | Decreased | |

| Compound 6 | Tetrahydropyridopyrimidine | 5,6-dimethylindazole | - | Decreased | Decreased | |

| ARS-1620 | Quinazoline | Second Generation | - | - | - | |

| BI-0474 | - | Optimized reversible binder | - | - | - |

Note: The table is a representative summary. For detailed structures and a more extensive list of compounds, please refer to the cited literature.

Key Signaling Pathways and Experimental Workflows

Understanding the downstream effects of KRAS G12C inhibition is crucial for evaluating the therapeutic potential of these compounds. The primary signaling cascade affected is the MAPK pathway.

Unlocking the "Undruggable": A Technical Guide to Early-Stage Screening of KRAS G12C Inhibitor Libraries

For Researchers, Scientists, and Drug Development Professionals

The discovery of small molecules that can covalently bind to and inhibit the G12C mutant of the KRAS protein has marked a paradigm shift in cancer therapy, transforming a once "undruggable" target into a tractable one. The successful development of inhibitors like sotorasib and adagrasib has paved the way for a new era in precision oncology. This technical guide provides an in-depth overview of the core methodologies and strategies employed in the early-stage screening of KRAS G12C inhibitor libraries, with a focus on data-driven decision-making and robust experimental design.

The KRAS G12C Signaling Axis: A Primary Target in Oncology

The Kirsten Rat Sarcoma (KRAS) viral oncogene homolog is a small GTPase that functions as a molecular switch in cells, cycling between an active GTP-bound state and an inactive GDP-bound state. The G12C mutation, a glycine-to-cysteine substitution at codon 12, impairs the intrinsic GTPase activity of KRAS, locking it in a constitutively active state. This leads to the persistent activation of downstream pro-proliferative signaling pathways, primarily the MAPK (RAF-MEK-ERK) and PI3K-AKT-mTOR pathways, driving tumorigenesis. KRAS G12C inhibitors are designed to covalently bind to the mutant cysteine residue, trapping the protein in its inactive GDP-bound state and thereby blocking downstream signaling.

Figure 1: Simplified KRAS G12C Signaling Pathway and Inhibitor Action.

A Multi-Tiered Screening Cascade for Inhibitor Discovery

The early-stage screening of KRAS G12C inhibitor libraries typically follows a hierarchical approach, progressing from high-throughput biochemical and biophysical assays to more complex cell-based and in vivo models. This cascade is designed to efficiently identify potent, selective, and cell-permeable compounds while minimizing false positives and negatives.

Figure 2: General Experimental Workflow for KRAS G12C Inhibitor Screening.

Quantitative Data Summary

The following tables summarize key quantitative data for representative KRAS G12C inhibitors from various assay types. This data is essential for comparing compound performance and guiding structure-activity relationship (SAR) studies.

Table 1: Biochemical and Biophysical Assay Data

| Compound | Assay Type | Target | IC50 (nM) | KD (nM) | Reference |

| Sotorasib (AMG 510) | TR-FRET | KRAS G12C | 8.88 | - | |

| Adagrasib (MRTX849) | Thermal Shift | KRAS G12C | - | - | |

| MRTX1133 | TR-FRET | KRAS G12D | 0.14 | - | |

| MRTX1133 | TR-FRET | KRAS G12C | 4.91 | - | |

| BI2865 | SPR | WT KRAS-GDP | - | 9.6 |

Table 2: Cell-Based Assay Data

| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |

| Sotorasib (AMG 510) | MIA PaCa-2 | p-ERK Inhibition | 0.051 | |

| Sotorasib (AMG 510) | MIA PaCa-2 | Cell Viability (CTG) | 0.023 | |

| Adagrasib (MRTX849) | NCI-H358 | Cell Viability | - | |

| LC2 (PROTAC) | KRAS(G12C) cells | Protein Degradation | DC50 = 1.9 |

Detailed Experimental Protocols

Robust and reproducible experimental protocols are the cornerstone of a successful screening campaign. Below are detailed methodologies for key assays.

Biochemical Assays

a) Time-Resolved Fluorescence Energy Transfer (TR-FRET) Nucleotide Exchange Assay

-

Principle: This assay measures the inhibition of SOS1-mediated exchange of fluorescently labeled GDP for GTP on the KRAS G12C protein.

-

Protocol:

-

Recombinant KRAS G12C protein is pre-incubated with a fluorescently labeled GDP analog (e.g., BODIPY-GDP) and a terbium-labeled anti-His tag antibody (or streptavidin if the protein is biotinylated) in an assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, 1 mM MgCl₂, 1 mM TCEP, pH 7.4).

-

Test compounds from the library are added to the wells of a microplate.

-

The nucleotide exchange reaction is initiated by the addition of the guanine nucleotide exchange factor (GEF), SOS1, and an excess of unlabeled GTP.

-

The plate is incubated at room temperature to allow for nucleotide exchange.

-

The TR-FRET signal is read using a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 665 nm (acceptor) and 620 nm (donor). A decrease in the FRET signal indicates inhibition of nucleotide exchange.

-

b) Surface Plasmon Resonance (SPR) for Binding Affinity

-

Principle: SPR is a label-free technique that measures the binding of an analyte (inhibitor) to a ligand (KRAS G12C) immobilized on a sensor chip in real-time.

-

Protocol:

-

Recombinant KRAS G12C protein is immobilized on a sensor chip (e.g., CM5 chip) via amine coupling.

-

A running buffer (e.g., HBS-EP+) is continuously flowed over the sensor surface to establish a stable baseline.

-

Serial dilutions of the test compounds are injected over the sensor surface.

-

The change in the refractive index at the sensor surface, which is proportional to the mass of bound compound, is measured and recorded as a sensorgram.

-

After each injection, the sensor surface is regenerated using a low pH buffer to remove the bound compound.

-

The resulting sensorgrams are analyzed to determine the association (kon) and dissociation (koff) rate constants, from which the equilibrium dissociation constant (KD) is calculated (KD = koff/kon).

-

Cell-Based Assays

a) Cellular Phosphorylation Assay (p-ERK)

-

Principle: This assay quantifies the phosphorylation of downstream effectors of the KRAS pathway, such as ERK, as a measure of inhibitor activity in a cellular context.

-

Protocol:

-

KRAS G12C mutant cancer cells (e.g., NCI-H358, MIA PaCa-2) are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a serial dilution of the test compounds for a specified period (e.g., 2-24 hours).

-

After treatment, the cells are lysed, and the protein concentration of the lysates is determined.

-

The levels of phosphorylated ERK (p-ERK) and total ERK are quantified using an imm

-

Methodological & Application

Application Notes and Protocols: p-ERK Inhibition Assay for Measuring KRAS G12C Pathway Modulation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing phosphorylated ERK (p-ERK) as a pharmacodynamic biomarker to assess the efficacy of KRAS G12C inhibitors. Detailed protocols for common p-ERK detection methods are included to facilitate the measurement of pathway modulation in preclinical research and drug development.

Mutations in the KRAS oncogene are prevalent in various cancers, with the G12C mutation being a key therapeutic target. KRAS G12C inhibitors have shown promise, and assessing their on-target effect is crucial for their development. The KRAS protein, when in its active GTP-bound state, initiates a downstream signaling cascade, most notably the RAF-MEK-ERK (MAPK) pathway. This pathway plays a critical role in cell proliferation, differentiation, and survival. Therefore, the phosphorylation of ERK1/2 (p44/42 MAPK) at Thr202/Tyr204 is a direct and quantifiable indicator of KRAS pathway activation. Measuring the inhibition of ERK phosphorylation serves as a robust method to determine the potency and cellular activity of KRAS G12C inhibitors.

KRAS G12C Signaling Pathway

The canonical KRAS G12C signaling pathway leading to ERK phosphorylation is depicted below. The binding of GTP to KRAS G12C activates the protein, which in turn recruits and activates RAF kinases. This initiates a phosphorylation cascade where RAF phosphorylates and activates MEK, which then phosphorylates and activates ERK.

Experimental Workflow for p-ERK Inhibition Assay

The general workflow for assessing the impact of KRAS G12C inhibitors on p-ERK levels involves treating cancer cells harboring the KRAS G12C mutation with the inhibitor, followed by cell lysis and detection of p-ERK.

Quantitative Data Summary

The following tables summarize the inhibitory effects of various KRAS G12C inhibitors on p-ERK levels in different cancer cell lines.

Table 1: IC50 Values of KRAS G12C Inhibitors on p-ERK Levels

| Inhibitor | Cell Line | Cancer Type | p-ERK IC50 (nM) | Reference |

| AMG 510 | Calu-1 | Non-Small Cell Lung | 127 | |

| MRTX Compounds | MiaPaCa-2 | Pancreatic Ductal Adenocarcinoma | nM range | |

| ARS Compounds | MiaPaCa-2 | Pancreatic Ductal Adenocarcinoma | µM range |

Application Notes and Protocols for KRAS G12C Xenograft Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for establishing and utilizing KRAS G12C xenograft mouse models in preclinical cancer research. The methodologies outlined below are essential for evaluating the efficacy and pharmacodynamics of novel KRAS G12C inhibitors.

Introduction

The KRAS G12C mutation is a key driver in various cancers, including non-small cell lung cancer, colorectal cancer, and pancreatic cancer. The development of specific KRAS G12C inhibitors has marked a significant advancement in targeted therapy. Preclinical evaluation of these inhibitors in robust and well-characterized xenograft mouse models is a critical step in their development pipeline. These models, derived from human cancer cell lines (Cell Line-Derived Xenografts, CDX) or patient tumors (Patient-Derived Xenografts, PDX), allow for the in vivo assessment of a compound's anti-tumor activity and its effect on target signaling pathways.

Recommended Cell Lines for KRAS G12C Xenograft Models

A variety of human cancer cell lines harboring the KRAS G12C mutation are available for establishing xenograft models. The choice of cell line can influence tumor growth characteristics and response to therapy.

| Cell Line | Cancer Type | Key Characteristics |

| NCI-H358 | Non-Small Cell Lung Cancer | Widely used, well-characterized model. |

| MIA PaCa-2 | Pancreatic Cancer | Established model for pancreatic ductal adenocarcinoma. |

| NCI-H1373 | Non-Small Cell Lung Cancer | Another common lung adenocarcinoma model. |

| **KYSE-4 |

Application of KRAS G12C Inhibitors in 3D Spheroid Culture Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery of activating mutations in the KRAS proto-oncogene, particularly the G12C substitution, has been a significant breakthrough in oncology, identifying a key driver in a substantial fraction of non-small cell lung cancer (NSCLC), colorectal cancer, and other solid tumors. The development of specific inhibitors targeting the KRAS G12C mutant protein, such as Sotorasib (AMG-510) and Adagrasib (MRTX849), has ushered in a new era of targeted therapy. However, the translation of preclinical findings to clinical efficacy remains a challenge. Traditional two-dimensional (2D) cell culture models often fail to recapitulate the complex tumor microenvironment, leading to discrepancies in drug responses.

Three-dimensional (3D) spheroid culture models have emerged as a more physiologically relevant in vitro system. These models mimic key aspects of solid tumors, including cell-cell interactions, nutrient and oxygen gradients, and extracellular matrix (ECM) interactions, which can significantly influence drug efficacy and resistance. This document provides detailed application notes and protocols for utilizing 3D spheroid cultures to evaluate the efficacy of KRAS G12C inhibitors.

I. Signaling Pathway of KRAS G12C and Inhibitor Action

The KRAS protein is a small GTPase that functions as a molecular switch in intracellular signaling pathways, primarily the MAPK/ERK and PI3K/AKT pathways, which are crucial for cell proliferation, survival, and differentiation. The G12C mutation results in a constitutively active KRAS protein, leading to uncontrolled cell growth. KRAS G12C inhibitors are designed to specifically and irreversibly bind to the mutant cysteine residue, locking the protein in its inactive GDP-bound state and thereby inhibiting downstream signaling.

Caption: KRAS G12C signaling pathway and mechanism of inhibitor action.

II. Data Presentation: Efficacy of KRAS G12C Inhibitors in 3D Spheroid Models

The following tables summarize quantitative data from studies evaluating KRAS G12C inhibitors in 3D spheroid models compared to traditional 2D cultures

Troubleshooting & Optimization

Technical Support Center: Overcoming Acquired Resistance to KRAS G12C Inhibitors

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to overcome acquired resistance to KRAS G12C inhibitors.

Frequently Asked Questions (FAQs)

Q1: My KRAS G12C mutant cell line is showing reduced sensitivity to a KRAS G12C inhibitor over time. What are the potential mechanisms of acquired resistance?

A1: Acquired resistance to KRAS G12C inhibitors can be broadly categorized into two main types:

-

On-target resistance: This involves genetic alterations in the KRAS gene itself. The most common on-target mechanism is the emergence of secondary KRAS mutations that either prevent the inhibitor from binding effectively or reactivate the KRAS protein through other means.[1][2]

-

Off-target resistance: This involves the activation of alternative signaling pathways that bypass the need for KRAS G12C signaling. This can happen through various mechanisms, including:

-

Reactivation of the MAPK pathway: Upregulation of upstream signaling molecules like receptor tyrosine kinases (RTKs) such as EGFR, FGFR, and MET can lead to the activation of wild-type RAS isoforms (HRAS, NRAS) or other downstream effectors like BRAF and MEK.[3][4][5]

-

Activation of parallel signaling pathways: The PI3K/AKT/mTOR pathway is another common escape route that can be activated to promote cell survival and proliferation independently of the MAPK pathway.[4][6]

-

Histologic transformation: In some cases, lung adenocarcinoma cells can transform into other subtypes, such as squamous cell carcinoma, which are less dependent on KRAS signaling.[7][8][9]

-

Q2: How can I experimentally determine the mechanism of resistance in my cell line?

A2: A multi-pronged approach is recommended to elucidate the resistance mechanism:

-

Sequence the KRAS gene: To identify any secondary mutations, you can use techniques like Sanger sequencing or, for higher sensitivity in detecting low-frequency mutations, droplet digital PCR (ddPCR).

-

Assess MAPK and PI3K pathway activity: Use Western blotting to check the phosphorylation status of key proteins in these pathways, such as p-ERK, p-MEK, p-AKT, and p-S6. An increase in the phosphorylation of these proteins in your resistant cells compared to the parental cells, even in the presence of the KRAS G12C inhibitor, would indicate pathway reactivation.

-

Profile receptor tyrosine kinase (RTK) activity: Utilize a phospho-RTK array to screen for the activation of a wide range of RTKs.

-

Perform a drug synergy screen: Test the efficacy of your KRAS G12C inhibitor in combination with inhibitors of other potential escape pathways (e.g., EGFR inhibitors, MEK inhibitors, PI3K inhibitors) to see if you can restore sensitivity.

Troubleshooting Guides

Problem 1: Difficulty in generating a KRAS G12C inhibitor-resistant cell line.

| Possible Cause | Troubleshooting Step |

| Inhibitor concentration is too high, leading to excessive cell death. | Start with a lower concentration of the inhibitor (around the IC50 of the parental cell line) and gradually increase the concentration over time as the cells adapt.[3][4] |

| The cell line is not prone to developing resistance through the selected method. | Try a different method for generating resistance. For example, instead of continuous exposure, try pulsed treatment where the cells are exposed to the inhibitor for a period, followed by a recovery phase in drug-free media.[10] |

| Insufficient time for resistance to develop. | The development of acquired resistance can be a lengthy process, sometimes taking several months.[6][11] Be patient and continue to culture the cells in the presence of the inhibitor. |

Problem 2: Inconsistent results in Western blot analysis of MAPK pathway reactivation.

| Possible Cause | Troubleshooting Step |

| Suboptimal antibody concentration. | Titrate your primary and secondary antibodies to determine the optimal working concentration for your specific cell line and experimental conditions. |

| Poor protein extraction or sample handling. | Ensure you are using a suitable lysis buffer with protease and phosphatase inhibitors. Keep samples on ice throughout the procedure to prevent protein degradation. |

| Issues with gel electrophoresis or protein transfer. | Verify the integrity of your protein samples by running a loading control (e.g., GAPDH, β-actin). Ensure complete transfer of proteins to the membrane by checking the gel post-transfer with a protein stain like Ponceau S. |

Experimental Protocols

Protocol 1: Generation of Sotorasib-Resistant Cell Lines

This protocol describes a method for generating sotorasib-resistant cell lines by continuous exposure to increasing drug concentrations.[3][4][6]

Materials:

-

KRAS G12C mutant cancer cell line (e.g., NCI-H358)

-

Complete cell culture medium

-

Sotorasib (AMG-510)

-

DMSO (vehicle control)

-

96-well plates

-

Cell viability assay reagent (e.g., CellTiter-Glo®)

Procedure:

-

Determine the initial IC50 of sotorasib:

-

Plate the parental cells in a 96-well plate.

-

Treat the cells with a serial dilution of sotorasib for 72 hours.

-

Measure cell viability and calculate the IC50 value.

-

-

Initiate resistance development:

-

Culture the parental cells in a medium containing sotorasib at a concentration equal to the IC50.

-

Monitor the cells for growth. Initially, you may observe significant cell death.

-

Once the cells start to proliferate steadily, gradually increase the concentration of sotorasib in the culture medium. A typical incremental increase is 2-fold.[4]

-

-

Isolate resistant clones:

-

Continue this process of incremental dose escalation until the cells can proliferate in a high concentration of sotorasib (e.g., 1 µM).[6]

-

At this point, you can isolate single-cell clones by limiting dilution or single-cell sorting to establish a homogenous resistant cell line.

-

-

Confirm resistance:

-

Perform a cell viability assay on the resistant clones and compare their IC50 value to that of the parental cells. A significant increase in the IC50 value confirms the resistant phenotype.

-

Protocol 2: Western Blot Analysis of p-ERK and p-MEK

This protocol provides a general guideline for assessing the activation of the MAPK pathway by Western blotting.[12][13]

Materials:

-

Parental and resistant cell lysates

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (p-ERK1/2, total ERK1/2, p-MEK1/2, total MEK1/2, and a loading control like GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Protein Quantification: Determine the protein concentration of your cell lysates using a standard method like the BCA assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel and run the gel to separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 5-10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Washing: Repeat the washing steps as in step 6.

-

Detection: Add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Protocol 3: Droplet Digital PCR (ddPCR) for Detecting Secondary KRAS Mutations

This protocol outlines the general steps for using ddPCR to detect and quantify rare mutations in the KRAS gene.[1][14][15]

Materials:

-

Genomic DNA extracted from parental and resistant cells

-

ddPCR Supermix for Probes (No dUTP)

-

KRAS G12C and specific secondary mutation assays (containing primers and fluorescently labeled probes)

-

Droplet Generator

-

Thermal Cycler

-

Droplet Reader

Procedure:

-

Prepare the ddPCR reaction mix: For each sample, prepare a reaction mix containing ddPCR Supermix, the specific KRAS mutation assay, and your genomic DNA.

-

Generate droplets: Load the reaction mix into a droplet generator cartridge to create thousands of picoliter-sized droplets.

-

PCR amplification: Transfer the droplets to a 96-well plate and perform PCR amplification using a thermal cycler. The cycling conditions will depend on the specific assay being used. A typical protocol involves an initial denaturation step, followed by 40 cycles of denaturation and annealing/extension.[14]

-

Read droplets: After PCR, read the droplets in a droplet reader. The reader will count the number of positive (fluorescent) and negative droplets for both the mutant and wild-type alleles.

-

Data analysis: The software will calculate the fractional abundance of the mutant allele in your sample. Compare the fractional abundance in your resistant cells to the parental cells to identify the emergence of a secondary mutation.

Data Presentation

Table 1: Preclinical Efficacy of KRAS G12C Inhibitors and Combination Therapies

| Cell Line | KRAS G12C Inhibitor | Combination Agent | IC50 (Inhibitor alone) | IC50 (Combination) | Synergy Score (e.g., CI) | Reference |

| NCI-H358 | Sotorasib | - | 4.02 ± 0.1 nM | - | - | [4] |

| H23 | Sotorasib | - | >10 µM (Resistant) | - | - | [6] |

| SW1573 | Adagrasib | Gemcitabine | - | - | Synergistic | [16] |

| H23 | Adagrasib | Gemcitabine | - | - | Synergistic | [16] |

CI: Combination Index (CI < 1 indicates synergy)

Table 2: Clinical Trial Data for Sotorasib and Adagrasib in NSCLC

| Trial Name | Drug | Objective Response Rate (ORR) | Median Progression-Free Survival (mPFS) | Median Overall Survival (mOS) | Reference |

| CodeBreaK 100 (Phase 2) | Sotorasib | 37.1% | 6.8 months | 12.5 months | [17] |

| CodeBreaK 200 (Phase 3) | Sotorasib | 28.1% | 5.6 months | 10.6 months | |

| KRYSTAL-1 (Phase 2) | Adagrasib | 42.9% | 6.5 months | 12.6 months | |

| KRYSTAL-12 (Phase 3) | Adagrasib | 39.8% | 6.9 months | 14.1 months |

Visualizations

Caption: The MAPK signaling pathway, a key driver of cell proliferation, is often reactivated in resistant cells.

References

- 1. bio-rad.com [bio-rad.com]

- 2. Diverse alterations associated with resistance to KRAS(G12C) inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Sotorasib resistance triggers epithelial-mesenchymal transition and activates AKT and P38-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ascopubs.org [ascopubs.org]

- 6. biorxiv.org [biorxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. Histologic transformation of lung adenocarcinoma to squamous cell carcinoma after chemotherapy: two case reports - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Histological transformation in lung adenocarcinoma: Insights of mechanisms and therapeutic windows - PMC [pmc.ncbi.nlm.nih.gov]

- 10. blog.crownbio.com [blog.crownbio.com]

- 11. Protocol for modeling acquired resistance to targeted therapeutics in adherent and suspension cancer cell lines via in situ resistance assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. KRAS G12V Mutation Detection by Droplet Digital PCR in Circulating Cell-Free DNA of Colorectal Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Detection of KRAS G12D in colorectal cancer stool by droplet digital PCR - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Sotorasib for Lung Cancers with KRAS p.G12C Mutation - PMC [pmc.ncbi.nlm.nih.gov]

Improving the pharmacokinetic properties of KRAS G12C inhibitors

Welcome to the Technical Support Center for Improving the Pharmacokinetic Properties of KRAS G12C Inhibitors. This guide is designed to provide researchers, scientists, and drug development professionals with practical, actionable information to address common challenges encountered during preclinical and clinical development.

Frequently Asked Questions (FAQs)

Q1: What are the key pharmacokinetic (PK) challenges associated with first-generation KRAS G12C inhibitors like sotorasib and adagrasib?

First-generation KRAS G12C inhibitors, while groundbreaking, exhibit certain pharmacokinetic limitations that can impact their clinical efficacy and safety profiles. Key challenges include:

-

Variable Oral Bioavailability: The extent of absorption can be inconsistent. For instance, sotorasib's exposure increases in a less-than-dose-proportional manner.[1]

-

Metabolism by Cytochrome P450 Enzymes: Adagrasib is primarily metabolized by the CYP3A4 enzyme, which can lead to significant drug-drug interactions.[2][3] Sotorasib also demonstrates time-dependent clearance and bioavailability.[1]

-

Efflux by Transporter Proteins: Adagrasib is a substrate for efflux transporters like P-glycoprotein (ABCB1), which can limit its distribution, particularly into the central nervous system (CNS).[2][4]

-

Limited CNS Penetration: Brain metastases are common in patients with KRAS-mutant non-small cell lung cancer (NSCLC).[5][6] While adagrasib was optimized for better tissue distribution and has shown some CNS activity, improving brain penetration remains a key goal for next-generation inhibitors.[5][7]

-

Gastrointestinal Toxicity: GI toxicities are common adverse effects observed with these inhibitors, which can be dose-limiting.[6][8]

Q2: How do next-generation KRAS G12C inhibitors aim to improve upon the PK profiles of sotorasib and adagrasib?

Next-generation inhibitors like divarasib, fulzerasib, and garsorasib are being developed with the goal of optimizing PK properties to enhance efficacy and safety.[9] Key improvements include:

-

Higher Potency: Increased potency allows for lower doses, potentially reducing off-target effects and improving the safety profile.[10][11] Divarasib, for example, has shown 5- to 20-fold greater potency than sotorasib and adagrasib in preclinical studies.[10]

-

Optimized Half-Life: Adagrasib has a longer half-life (approx. 24 hours) compared to sotorasib (approx. 5.5 hours), which may contribute to more sustained target inhibition.[5][12] Newer agents are being optimized for a balance of sustained exposure and manageable safety.

-

Improved Oral Bioavailability: Efforts are being made to design molecules with better absorption characteristics and reduced susceptibility to first-pass metabolism.[13]

-

Enhanced Selectivity: Higher selectivity for the KRAS G12C mutant over wild-type KRAS can minimize toxicities.[10]

Troubleshooting Guides

Problem 1: My novel KRAS G12C inhibitor shows low and variable oral bioavailability in preclinical models.

This is a common issue stemming from poor absorption or high first-pass metabolism.

Possible Causes & Troubleshooting Steps:

-

Poor Aqueous Solubility:

-

How to Diagnose: Assess the thermodynamic solubility of your compound using a standard assay (e.g., shake-flask method).

-

Solution: Consider formulation strategies such as creating amorphous solid dispersions or using solubility-enhancing excipients.

-

-

High First-Pass Metabolism:

-

How to Diagnose: Perform an in vitro metabolic stability assay using liver microsomes or hepatocytes. A high clearance rate suggests extensive metabolism. Adagrasib, for example, is heavily metabolized by CYP3A enzymes.[2]

-

Solution:

-

Identify the primary metabolic sites on the molecule (metabolite identification studies).

-

Use medicinal chemistry approaches to block these "metabolic soft spots," for instance, by introducing fluorine atoms.

-

-

-

Efflux by Intestinal Transporters:

-

How to Diagnose: Use in vitro cell-based assays, such as the Caco-2 permeability assay, with and without specific inhibitors of transporters like P-glycoprotein (ABCB1). A high efflux ratio that is reversed by an inhibitor indicates the compound is a substrate. Adagrasib is known to be transported by ABCB1.[2]

-

Solution: Modify the chemical structure to reduce recognition by efflux transporters. This can sometimes be achieved by altering polarity or hydrogen bonding patterns.

-

Problem 2: The inhibitor has poor brain penetration, limiting its potential for treating CNS metastases.

Limited CNS penetration is often due to the blood-brain barrier (BBB), which utilizes tight junctions and active efflux transporters.

Possible Causes & Troubleshooting Steps:

-

Efflux by ABCB1/ABCG2 at the BBB:

-

How to Diagnose: In vivo studies in genetically modified mouse models lacking these transporters (e.g., Abcb1a/b-/- mice) can confirm their role. In such mice, adagrasib's brain-to-plasma ratio was enhanced by 33-fold.[2] Co-administration with an efflux inhibitor like elacridar can also be used to probe this mechanism.[2]

-

Solution: Design molecules with physicochemical properties that favor BBB penetration (e.g., lower polar surface area, increased lipophilicity within a certain range) and are poor substrates for efflux transporters.

-

-

High Plasma Protein Binding:

-

How to Diagnose: Measure the fraction of unbound drug in plasma using equilibrium dialysis. Adagrasib is approximately 98% protein-bound in vitro.[3]

-

Solution: While challenging to modify, structural changes can sometimes reduce plasma protein binding. Only the unbound fraction is available to cross the BBB.

-

Quantitative Data Summary

Table 1: Comparison of Pharmacokinetic Properties of Selected KRAS G12C Inhibitors

| Parameter | Sotorasib (AMG510) | Adagrasib (MRTX849) | Divarasib (GDC-6036) |

| Recommended Dose | 960 mg once daily | 600 mg twice daily[3][14] | Data from ongoing trials |

| Half-Life (t½) | ~5.5 hours[12] | ~23-24 hours[3][5] | Not fully reported |

| Time to Max Conc. (Tmax) | ~1-4 hours | ~6 hours[3][14] | Not fully reported |

| Oral Bioavailability (F%) | Less-than-dose proportional exposure[1] | ~50.72% (in rats)[14] | Not fully reported |

| Primary Metabolism | Multiple pathways | Primarily CYP3A4[2][3] | Not fully reported |

| CNS Penetration | Limited | Optimized for CNS penetration, preclinical and clinical activity observed[5][7] | Under investigation |

| Reported ORR (NSCLC) | ~37%[15] | ~43%[12] | ~53%[7] |

Key Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assessment using Liver Microsomes

This assay predicts the rate of metabolism by Phase I enzymes, primarily cytochrome P450s.

Methodology:

-

Preparation: Prepare a reaction mixture containing pooled human liver microsomes (HLM), a NADPH-regenerating system, and phosphate buffer at pH 7.4.

-

Incubation: Pre-warm the mixture to 37°C. Initiate the reaction by adding the test inhibitor (e.g., at 1 µM).

-

Sampling: Collect aliquots at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quenching: Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

-

Data Calculation: Plot the natural log of the percentage of remaining compound against time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Protocol 2: Caco-2 Bidirectional Permeability Assay

This assay assesses a compound's intestinal permeability and potential for active efflux.

Methodology:

-

Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21 days to allow for differentiation and formation of a polarized monolayer with tight junctions.

-

Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

-

Permeability Measurement (A-to-B): Add the test inhibitor to the apical (A) side (representing the gut lumen) and measure its appearance on the basolateral (B) side (representing the blood) over time.

-

Permeability Measurement (B-to-A): In a separate set of wells, add the inhibitor to the basolateral side and measure its appearance on the apical side.

-

Analysis: Quantify the compound concentration in the donor and receiver compartments using LC-MS/MS. Calculate the apparent permeability coefficient (Papp) for both directions.

-

Efflux Ratio Calculation: The efflux ratio is calculated as Papp(B-to-A) / Papp(A-to-B). An efflux ratio > 2 suggests the compound is subject to active efflux.

Visualizations

Signaling and Metabolic Pathways

Caption: KRAS signaling and key PK pathways for inhibitors.

Experimental Workflow for Preclinical PK Study

Caption: Workflow for a typical preclinical pharmacokinetic study.

Troubleshooting Logic for Low Drug Exposure

Caption: Decision tree for troubleshooting low drug exposure.

References

- 1. Population Pharmacokinetics of Sotorasib in Healthy Subjects and Advanced Solid Tumor Patients Harboring a KRASG12C Mutation from Phase 1 and Phase 2 Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. dspace.library.uu.nl [dspace.library.uu.nl]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. mdpi.com [mdpi.com]

- 5. Activity of Adagrasib (MRTX849) in Brain Metastases: Preclinical Models and Clinical Data from Patients with KRASG12C-Mutant Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. An updated overview of K-RAS G12C inhibitors in advanced stage non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. ilcn.org [ilcn.org]

- 10. researchgate.net [researchgate.net]

- 11. m.youtube.com [m.youtube.com]

- 12. The current landscape of using direct inhibitors to target KRASG12C-mutated NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. Pharmacokinetics, Bioavailability, and Tissue Distribution of the Kirsten Rat Sarcoma Inhibitor Adagrasib in Rats Using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Validation & Comparative

Validating On-Target Activity of New KRAS G12C Inhibitors In Vivo: A Comparative Guide

The development of inhibitors targeting the KRAS G12C mutation has marked a significant breakthrough in oncology, turning a previously "undruggable" target into a viable therapeutic avenue.[1] For researchers and drug development professionals, rigorous in vivo validation of new KRAS G12C inhibitors is paramount to ascertain their on-target activity, efficacy, and pharmacodynamic effects. This guide provides a comparative overview of methodologies and data for validating novel KRAS G12C inhibitors in vivo, with a focus on experimental protocols and data presentation.

KRAS G12C Signaling Pathway

KRAS is a small GTPase that functions as a molecular switch in cells. In its active GTP-bound state, it triggers downstream signaling cascades, most notably the RAF-MEK-ERK (MAPK) pathway, which promotes cell proliferation, survival, and differentiation.[2][3] The G12C mutation locks KRAS in a constitutively active state, driving tumorigenesis.[4] Covalent KRAS G12C inhibitors work by binding to the mutant cysteine residue, trapping KRAS in its inactive GDP-bound state and thereby inhibiting downstream signaling.[4][5]

Caption: Simplified KRAS G12C signaling pathway and the mechanism of covalent inhibitors.

Comparative In Vivo Efficacy of New KRAS G12C Inhibitors

The in vivo anti-tumor activity of new KRAS G12C inhibitors is typically evaluated in xenograft models, where human cancer cell lines harboring the KRAS G12C mutation are implanted into immunodeficient mice. Patient-derived xenograft (PDX) models and genetically engineered mouse models (GEMMs) are also utilized for a more translationally relevant assessment.[6][7][8]

| Inhibitor | Model System | Dosing | Key Efficacy Readout | Reference |

| Sotorasib (AMG 510) | NSCLC PDX | 100 mg/kg, QD | Tumor regression | [9] |

| Adagrasib (MRTX849) | NSCLC CDX (H358) | 100 mg/kg, QD | Tumor regression in 17 of 26 models | [5][9] |

| Garsorasib (D-1553) | CRC CDX | Not specified | Deep clinical activity reported | [10] |

| Divarasib (GDC-6036) | Pancreatic CDX (MIA PaCa-2) | Not specified | Dose-dependent target inhibition and high antitumor potency | [11] |

| Fulzerasib | NSCLC PDX | Not specified | Promising efficacy in Phase II trials | [1] |

| BI 1823911 | Pancreatic CDX (MIA PaCa-2) | 60 mg/kg, QD | Similar anti-tumor activity to competitor compounds | [12] |

Note: This table summarizes available data and is not an exhaustive head-to-head comparison. Dosing and model systems can vary significantly between studies.

Key Experimental Protocols for In Vivo Validation

A robust in vivo validation workflow is crucial for assessing the on-target activity of new KRAS G12C inhibitors. This typically involves tumor implantation, treatment, and subsequent analysis of tumor growth and pharmacodynamic biomarkers.

Caption: General experimental workflow for in vivo validation of KRAS G12C inhibitors.

Xenograft Model Establishment

Objective: To establish tumors in mice derived from a KRAS G12C mutant human cancer cell line.

Protocol:

-

Culture a human cancer cell line with a KRAS G12C mutation (e.g., NCI-H358 for NSCLC, MIA PaCa-2 for pancreatic cancer) under standard conditions.

-

Harvest and resuspend the cells in a suitable medium, such as a 1:1 mixture of culture medium and Matrigel, to a final concentration of 5-10 x 10^6 cells per 100 µL.

-

Subcutaneously inject 100 µL of the cell suspension into the flank of 6-8 week old immunodeficient mice (e.g., nude or SCID).[13]

-

Monitor tumor growth regularly using calipers. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

Pharmacodynamic (PD) Biomarker Analysis

Objective: To confirm on-target engagement and inhibition of the KRAS signaling pathway in tumor tissue.

Protocol:

-

Treat tumor-bearing mice with the KRAS G12C inhibitor or vehicle control at the desired dose and schedule.

-

At various time points post-treatment (e.g., 2, 8, 24 hours), euthanize a subset of mice from each group and excise the tumors.[6]

-

For protein analysis, snap-freeze the tumor tissue in liquid nitrogen.

-

Prepare tumor lysates and perform Western blotting or immunohistochemistry (IHC) to assess the phosphorylation status of key downstream effectors, such as ERK (p-ERK).[6][12] A significant reduction in p-ERK levels in the inhibitor-treated group compared to the vehicle group indicates on-target activity.

-

Mass spectrometry can also be used to directly quantify the covalent modification of KRAS G12C by the inhibitor.[11]

In Vivo Efficacy Study

Objective: To evaluate the anti-tumor efficacy of the KRAS G12C inhibitor.

Protocol:

-

Randomize tumor-bearing mice into treatment groups (different doses of the inhibitor) and a vehicle control group.

-

Administer the treatment as per the defined schedule (e.g., once daily oral gavage).

-

Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., using the formula: (Length x Width²) / 2).

-

Monitor the body weight of the mice as an indicator of toxicity.

-

Continue the study until tumors in the control group reach a predetermined endpoint size or for a specified duration.

-

Calculate the Tumor Growth Inhibition (TGI) for each treatment group to quantify efficacy.

The validation of new KRAS G12C inhibitors in vivo requires a multi-faceted approach, combining robust tumor models, comprehensive pharmacodynamic analysis, and rigorous efficacy studies. By following standardized protocols and presenting data in a clear, comparative manner, researchers can effectively evaluate the potential of novel therapeutic agents targeting this critical oncogene.

References

- 1. ilcn.org [ilcn.org]

- 2. mdpi.com [mdpi.com]

- 3. Oncogenic KRAS: Signaling and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pathology & Oncology Research | The Research Progress of Direct KRAS G12C Mutation Inhibitors [por-journal.com]

- 10. mdpi.com [mdpi.com]

- 11. Quantifying KRAS G12C Covalent Drug Inhibitor Activity in Mouse Tumors Using Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. pubs.acs.org [pubs.acs.org]

Next-Generation KRAS G12C Inhibitors: A Head-to-Head Comparison

The landscape of targeted therapy for KRAS G12C-mutated cancers is rapidly evolving. While first-generation inhibitors like sotorasib and adagrasib marked a significant breakthrough, the development of next-generation agents promises enhanced potency, selectivity, and the potential to overcome resistance mechanisms. This guide provides a head-to-head comparison of these emerging therapies, supported by preclinical and clinical data to inform researchers, scientists, and drug development professionals.

Introduction to KRAS G12C and Mechanisms of Resistance

The KRAS protein is a key molecular switch in cell signaling pathways that regulate cell growth, proliferation, and survival.[1] The G12C mutation, a glycine-to-cysteine substitution at codon 12, locks the KRAS protein in an active, GTP-bound state, leading to uncontrolled cell division and tumor growth. First-generation KRAS G12C inhibitors covalently bind to the mutant cysteine, trapping the protein in its inactive, GDP-bound state.

However, the efficacy of these pioneering drugs can be limited by both intrinsic and acquired resistance.[2] Mechanisms of resistance are varied and include on-target alterations such as secondary KRAS mutations, and off-target mechanisms like the activation of bypass signaling pathways (e.g., upstream or downstream effectors in the MAPK and PI3K/AKT pathways) or histologic transformation.[2][3][4]

Next-Generation Inhibitors: Raising the Bar

To address the challenges of resistance and improve patient outcomes, a new wave of KRAS G12C inhibitors is in development. These next-generation agents are designed for increased potency, higher selectivity, and novel mechanisms of action. This comparison focuses on several promising candidates: divarasib (GDC-6036), JDQ443, olomorasib (formerly LY3537982), garsorasib (D-1553), fulzerasib, and elironrasib (RMC-6291).

Preclinical Efficacy and Selectivity

A key differentiator for next-generation inhibitors is their enhanced potency and selectivity for KRAS G12C over the wild-type protein, which is anticipated to translate into a wider therapeutic window and reduced off-target toxicities.

Table 1: Preclinical Potency of Next-Generation KRAS G12C Inhibitors

| Inhibitor | Target | Assay Type | IC50 (nM) | Fold Improvement vs. Sotorasib | Fold Improvement vs. Adagrasib |

| Sotorasib | KRAS G12C | Cell-based (H358) | 47.9[5] | - | - |

| Adagrasib | KRAS G12C | Cell-based (H358) | 89.9[5] | - | - |

| Divarasib (GDC-6036) | KRAS G12C | Biochemical | sub-nanomolar[3] | 5-20x more potent[2][3] | 5-20x more potent[2][3] |

| Olomorasib (LY3537982) | KRAS G12C | Cell-based (H358) | 3.35[5] | ~14x | ~27x |

| Garsorasib (D-1553) | KRAS G12C | Cell Viability | Potency slightly superior to sotorasib and adagrasib[6][7] | Not explicitly quantified | Not explicitly quantified |

| Elironrasib (RMC-6291) | KRAS G12C (ON) | Cell Proliferation | 0.11 (median)[8] | Not directly comparable (different mechanism) | Not directly comparable (different mechanism) |

Table 2: Preclinical Selectivity of Next-Generation KRAS G12C Inhibitors

| Inhibitor | Selectivity for KRAS G12C vs. Wild-Type |

| Divarasib (GDC-6036) | >18,000-fold[3] |

| JDQ443 | Highly selective for KRAS G12C-mutated cell lines[4] |

| Olomorasib (LY3537982) | Highly selective[9] |

| Garsorasib (D-1553) | Selective for KRAS G12C cell lines[7] |

| Fulzerasib | High selectivity towards G12C[10][11][12] |

Clinical Activity

Early clinical trial data for next-generation KRAS G12C inhibitors have shown promising anti-tumor activity in patients with various solid tumors, including non-small cell lung cancer (NSCLC) and colorectal cancer (CRC).

Table 3: Clinical Efficacy of Next-Generation KRAS G12C Inhibitors in NSCLC

| Inhibitor | Trial (Phase) | Patient Population | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) (months) |

| Sotorasib | CodeBreaK 100 (Phase II) | Previously treated advanced NSCLC | 37.1%[13] | 6.8[13] |

| Adagrasib | KRYSTAL-1 (Phase I/II) | Previously treated advanced NSCLC | 42.9%[13] | 6.5[13] |

| Divarasib (GDC-6036) | Phase I | Previously treated advanced NSCLC | 53.4%[2] | 13.1[2] |

| JDQ443 | KontRASt-01 (Phase Ib) | Previously treated advanced NSCLC | 57% (at 200 mg BID) | Not Reported |

| Olomorasib (LY3537982) | LOXO-RAS-20001 (Phase 1/2) | KRAS G12C inhibitor-naïve NSCLC | 77% (in combo with pembrolizumab) | Not Reached |

| Garsorasib (D-1553) | Phase II | Previously treated advanced NSCLC | 50%[14] | 7.6[14] |

| Fulzerasib | Phase II | Previously treated advanced NSCLC | 49.1% (confirmed)[15] | Not Reported |

| Elironrasib (RMC-6291) | RMC-6291-001 (Phase 1) | Previously treated NSCLC (92% post-KRASi) | 42% | 6.2 |

Novel Mechanisms of Action

A significant advancement in the field is the development of inhibitors with novel mechanisms of action, such as elironrasib, which targets the active, GTP-bound "ON" state of KRAS G12C.

Elironrasib (RMC-6291): Targeting the "ON" State

Elironrasib is a first-in-class, orally bioavailable, RAS(ON) G12C-selective covalent inhibitor.[16][17] It forms a tri-complex with the intracellular chaperone protein cyclophilin A and the active KRAS G12C protein.[8][16] This tri-complex sterically hinders the interaction of KRAS with its downstream effectors, thereby inhibiting oncogenic signaling.[8][16] Preclinical data suggest that this mechanism may be less susceptible to resistance driven by upstream signaling reactivation.[16]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of these inhibitors and the assays used to characterize them, the following diagrams illustrate the KRAS signaling pathway and a general workflow for inhibitor testing.

References

- 1. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Divarasib in the Evolving Landscape of KRAS G12C Inhibitors for NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. D-1553: A novel KRASG12C inhibitor with potent and selective cellular and in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Updated Data from the Phase 1/2 Study of Olomorasib in KRAS G12C-Mutant Advanced Solid Tumors Presented at the 2024 ASCO® Annual Meeting | INN [investingnews.com]

- 10. Innovent Delivers Oral Presentation of Updated Results from a Pivotal Phase 2 Study of Dupert® (Fulzerasib) in Patients with Advanced Non-Small Cell Lung Cancer Harboring KRAS G12C Mutation [prnewswire.com]

- 11. Promising Phase II Efficacy & Safety Data from KROCUS Study Indicate Potential of fulzerasib (KRAS G12C Inhibitor) in Combination with cetuximab as Next-generation First-line NSCLC Standard-or-care: GenFleet Therapeutics Announces Latest Findings in a Late-breaking Abstract at the Mini Oral Presentation of 2025 ELCC Annual Meeting -GenFleet Therapeutics [genfleet.com]

- 12. firstwordpharma.com [firstwordpharma.com]

- 13. rrcgvir.com [rrcgvir.com]

- 14. www1.hkexnews.hk [www1.hkexnews.hk]

- 15. Updated Results from Phase II Registrational Study of Fulzerasib Monotherapy Orally Presented at the 2024 World Conference on Lung Cancer-GenFleet Therapeutics [genfleet.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Medicinal Chemistry in Review: The Discovery of Elironrasib (RMC-6291) | Domainex [domainex.co.uk]

Navigating the Landscape of Resistance: A Comparative Guide to KRAS G12C Inhibitors

For Researchers, Scientists, and Drug Development Professionals

The advent of covalent inhibitors targeting the KRAS G12C mutation has marked a significant breakthrough in oncology. However, as with many targeted therapies, the emergence of resistance poses a substantial clinical challenge. This guide provides a comparative analysis of different classes of KRAS G12C inhibitors, focusing on their cross-resistance profiles against common on-target mutations. We present supporting experimental data, detailed methodologies for key experiments, and visualizations to clarify the complex signaling and resistance pathways.

Mechanisms of Resistance to KRAS G12C Inhibitors

Resistance to KRAS G12C inhibitors can be broadly categorized into two main types:

-

On-target resistance: This involves the acquisition of secondary mutations in the KRAS gene itself. These mutations can either prevent the covalent binding of the inhibitor to the Cys12 residue or lock the KRAS protein in its active, GTP-bound state, rendering the "OFF-state" inhibitors ineffective.

-

Off-target resistance: This involves the activation of alternative signaling pathways that bypass the need for KRAS signaling, thereby promoting cell survival and proliferation despite the inhibition of KRAS G12C.[1][2] Common mechanisms include the activation of other RAS isoforms (NRAS, HRAS), upstream receptor tyrosine kinases (RTKs), or downstream effectors in the MAPK and PI3K-AKT pathways.[1][2]

This guide will focus on on-target resistance mechanisms and the cross-resistance profiles of different inhibitor classes.

Classes of KRAS G12C Inhibitors

The landscape of KRAS G12C inhibitors is rapidly evolving and can be categorized as follows:

-

First-Generation Covalent "OFF-State" Inhibitors: These were the first to receive clinical approval. They form an irreversible covalent bond with the cysteine at position 12 of the KRAS G12C protein when it is in its inactive, GDP-bound ("OFF") state.[1][3]

-

Sotorasib (AMG 510)

-

Adagrasib (MRTX849)

-

-

Next-Generation Covalent "OFF-State" Inhibitors: These inhibitors are designed to have improved potency, selectivity, and pharmacokinetic properties, and may overcome some of the resistance mechanisms observed with the first-generation agents.

-

Divarasib (GDC-6036)

-

Olomorasib (LY3537982)

-

-

Novel Mechanism Inhibitors: This category includes inhibitors with different mechanisms of action, such as those that can bind to the active, GTP-bound ("ON") state of KRAS G12C or pan-RAS inhibitors that target multiple RAS isoforms.

-

RM-018 (Active-state inhibitor) [4]

-

RMC-6236 (Pan-RAS inhibitor)

-

Quantitative Comparison of Inhibitor Efficacy Against Resistance Mutations

The following tables summarize the half-maximal inhibitory concentration (IC50) values of different KRAS G12C inhibitors against wild-type KRAS G12C and various acquired resistance mutations. Lower IC50 values indicate greater potency.

Table 1: Cross-Resistance of First-Generation Covalent Inhibitors

| KRAS Mutation | Sotorasib IC50 (nM) | Adagrasib IC50 (nM) | Fold Change vs. G12C (Sotorasib) | Fold Change vs. G12C (Adagrasib) |

| G12C (Sensitive) | 0.1 - 9.6[1] | 4.1 - 10[1] | - | - |

| G13D | >10,000 | 100 - 1,000 | >1,000 | 24 - 100 |

| R68S | >1,000 | >1,000 | >100 | >100 |

| H95D/Q/R | 10 - 100 | >10,000 | 1 - 10 | >1,000 |

| Y96D/S/C | >10,000 | >10,000 | >1,000 | >1,000 |

| A59S/T | >1,000 | 100 - 1,000 | >100 | 24 - 100 |

| Q99L | 100 - 1,000 | >10,000 | 10 - 100 | >1,000 |

Note: Data is synthesized from multiple sources and represents a general range. Specific IC50 values can vary based on the cell line and assay conditions.[1][5]

Table 2: Activity of Next-Generation and Novel Mechanism Inhibitors Against Resistance Mutations

| KRAS Mutation | Divarasib (GDC-6036) IC50 (nM) | Olomorasib (LY3537982) IC50 (nM) | RM-018 (ON-state) IC50 (nM) |

| G12C (Sensitive) | <1 | <1 | 10 - 50 |

| Y96D | 10 - 100 | 1 - 10 | 50 - 100 |

Note: Data for next-generation and novel inhibitors is emerging. The values presented are based on available preclinical data and are intended for comparative purposes.[4][6]

Visualizing Signaling and Experimental Workflows

To better understand the underlying biology and experimental approaches, the following diagrams are provided.

Caption: Simplified KRAS signaling pathway and the mechanism of covalent "OFF-state" inhibitors.

References

- 1. Acquired resistance to KRAS G12C small-molecule inhibitors via genetic/nongenetic mechanisms in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantitative Systems Pharmacology Analysis of KRAS G12C Covalent Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sotorasib Is a Pan-RASG12C Inhibitor Capable of Driving Clinical Response in NRASG12C Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Is adagrasib just another sotorasib?—or, should we differentiate their usage according to patients’ clinical presentation? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Validating KRAS G12C Inhibitor Efficacy: A Comparative Guide to Downstream Signaling Biomarkers

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of KRAS G12C inhibitors, focusing on the validation of their efficacy through the analysis of downstream signaling biomarkers. Experimental data and methodologies are presented to support the evaluation of therapeutic response and resistance.

The development of specific inhibitors targeting the KRAS G12C mutation has marked a significant advancement in the treatment of various cancers, particularly non-small cell lung cancer (NSCLC) and colorectal cancer (CRC).[1][2] These inhibitors, such as sotorasib and adagrasib, function by covalently binding to the mutant cysteine residue, locking the KRAS protein in an inactive, GDP-bound state.[3][4] This action is intended to suppress the downstream signaling pathways that drive tumor proliferation and survival, primarily the MAPK (RAF-MEK-ERK) and PI3K-AKT pathways.[3][5][6] Validating the on-target effect of these inhibitors and understanding the mechanisms of resistance requires robust analysis of these downstream signaling biomarkers.

Comparative Efficacy of KRAS G12C Inhibitors

Sotorasib and adagrasib are the two most prominent FDA-approved KRAS G12C inhibitors. While both target the same mutation, they exhibit differences in their pharmacokinetic properties and clinical efficacy across different tumor types.[4]

| Inhibitor | Indication | Objective Response Rate (ORR) - NSCLC | Median Progression-Free Survival (PFS) - NSCLC | Objective Response Rate (ORR) - CRC | Median Progression-Free Survival (PFS) - CRC |

| Sotorasib | NSCLC | 37.1% - 41%[7][8][9] | 6.3 - 6.8 months[7][9] | N/A | N/A |

| Adagrasib | NSCLC, CRC | 42.9% - 43%[8][9] | 6.5 months[4][9] | 22%[10] | 7 months (in combination with cetuximab)[11] |

Note: Efficacy data is derived from various clinical trials and may not be from head-to-head comparisons. A matching-adjusted indirect comparison of sotorasib and adagrasib in NSCLC showed comparable efficacy, though sotorasib demonstrated a more favorable safety profile.[12] For CRC, combining KRAS G12C inhibitors with EGFR-targeted agents like cetuximab has shown synergistic efficacy.[1]

Downstream Signaling Pathways and Biomarker Analysis

The efficacy of KRAS G12C inhibitors is directly linked to their ability to suppress downstream signaling. Therefore, monitoring the phosphorylation status of key proteins in the MAPK and PI3K/AKT pathways serves as a crucial pharmacodynamic and predictive biomarker.

Key downstream signaling biomarkers for assessing inhibitor efficacy include phosphorylated ERK (p-ERK) and phosphorylated AKT (p-AKT). A significant reduction in the levels of these phosphoproteins upon treatment indicates effective target engagement and pathway inhibition.

Experimental Workflow for Inhibitor Validation

A generalized workflow for validating the efficacy of KRAS G12C inhibitors using downstream signaling biomarkers is outlined below. This process involves treating cancer cell lines or patient-derived models with the inhibitor and subsequently measuring the modulation of key biomarkers.

Mechanisms of Resistance and Associated Biomarkers

Despite initial responses, many patients develop resistance to KRAS G12C inhibitors. This can occur through various mechanisms that lead to the reactivation of downstream signaling pathways. Understanding these resistance mechanisms is critical for developing combination therapies.

References

- 1. Advances in biomarkers of resistance to KRAS mutation-targeted inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. mdpi.com [mdpi.com]

- 4. Is adagrasib just another sotorasib?—or, should we differentiate their usage according to patients’ clinical presentation? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. findkrasg12c.com [findkrasg12c.com]

- 7. targetedonc.com [targetedonc.com]

- 8. genialis.com [genialis.com]

- 9. Frontiers | KRAS G12C inhibitor combination therapies: current evidence and challenge [frontiersin.org]

- 10. What's the difference between Sotorasib and Adagrasib? A simple overview. | Everyone.org [everyone.org]

- 11. KRAS G12C Inhibition in Solid Tumors: Biological Breakthroughs, Clinical Evidence, and Open Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Matching-Adjusted Indirect Comparison of Sotorasib Versus Adagrasib in Previously Treated Advanced/Metastatic Non-Small Cell Lung Cancer Harboring KRAS G12C Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.